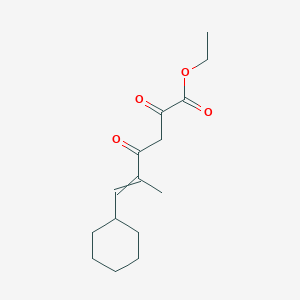
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile is a complex organic compound with a unique structure that includes an imidazole ring, diazenyl group, and dimethoxyvinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of imidazole derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The choice of solvents and reagents is critical to minimize environmental impact and ensure safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Applications De Recherche Scientifique
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzymatic activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and cellular processes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,2-Dimethoxypropane
- 2,2-Dimethoxy-1,2-diphenylethanone
Uniqueness
Compared to similar compounds, 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring and diazenyl group make it a versatile compound for various applications, setting it apart from other dimethoxy derivatives.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90524-22-4 |
|---|---|
Formule moléculaire |
C9H8N6O2 |
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
2-(2,2-dimethoxyethenyldiazenyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C9H8N6O2/c1-16-8(17-2)5-12-15-9-13-6(3-10)7(4-11)14-9/h5H,1-2H3,(H,13,14) |
Clé InChI |
PWADGSXOTUQTER-UHFFFAOYSA-N |
SMILES canonique |
COC(=CN=NC1=NC(=C(N1)C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


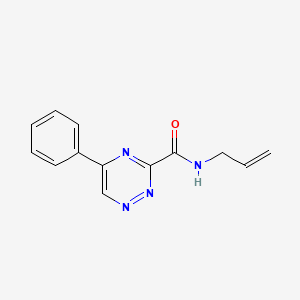
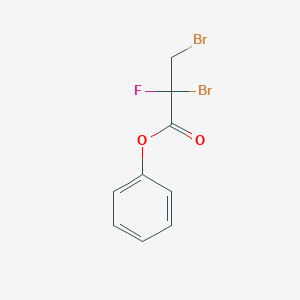


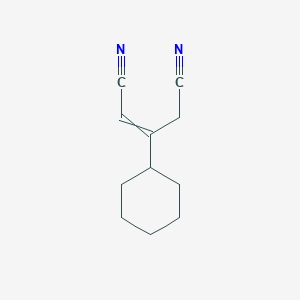
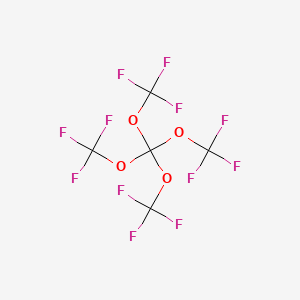

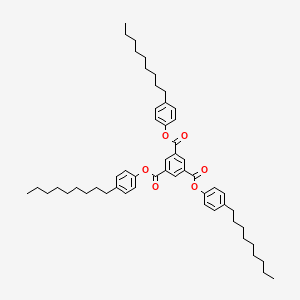

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
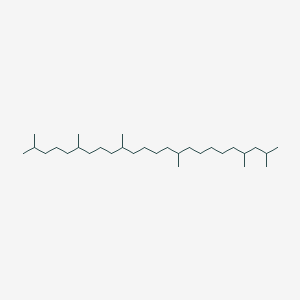
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

